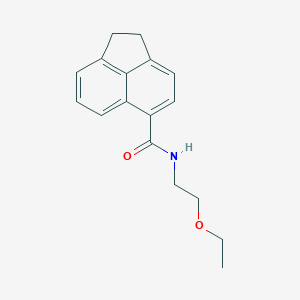![molecular formula C17H22ClNO3 B4778907 3-(5-{[(3-methylbutyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4778907.png)
3-(5-{[(3-methylbutyl)amino]methyl}-2-furyl)benzoic acid hydrochloride
Übersicht
Beschreibung
3-(5-{[(3-methylbutyl)amino]methyl}-2-furyl)benzoic acid hydrochloride, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. This receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP) and is involved in various physiological processes, including inflammation, immune response, and bone remodeling. MRS 2578 has been extensively studied for its potential applications in drug discovery and development, particularly in the field of immunology.
Wirkmechanismus
3-(5-{[(3-methylbutyl)amino]methyl}-2-furyl)benzoic acid hydrochloride 2578 is a selective antagonist of the P2Y6 receptor, which is activated by UDP. By binding to the receptor, this compound 2578 prevents the activation of downstream signaling pathways, leading to the inhibition of various physiological processes, including inflammation, immune response, and bone remodeling.
Biochemical and Physiological Effects:
This compound 2578 has been shown to have various biochemical and physiological effects, including the inhibition of cytokine production, the modulation of macrophage polarization, and the regulation of bone remodeling. These effects have been observed in various in vitro and in vivo models, suggesting the potential therapeutic applications of this compound 2578 in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(5-{[(3-methylbutyl)amino]methyl}-2-furyl)benzoic acid hydrochloride 2578 in lab experiments is its selectivity for the P2Y6 receptor, which allows for the specific targeting of this receptor and the investigation of its role in various physiological processes. However, one of the limitations of using this compound 2578 is its potential off-target effects, which may affect the interpretation of the experimental results.
Zukünftige Richtungen
There are several future directions for the research on 3-(5-{[(3-methylbutyl)amino]methyl}-2-furyl)benzoic acid hydrochloride 2578, including the investigation of its potential therapeutic applications in various diseases, such as autoimmune disorders, osteoporosis, and cancer. Additionally, the development of more selective and potent P2Y6 receptor antagonists may improve the efficacy and safety of these drugs in clinical settings. Furthermore, the elucidation of the molecular mechanisms underlying the effects of this compound 2578 on various physiological processes may provide insights into the pathogenesis of these diseases and the development of novel therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
3-(5-{[(3-methylbutyl)amino]methyl}-2-furyl)benzoic acid hydrochloride 2578 has been extensively studied for its potential applications in drug discovery and development, particularly in the field of immunology. The P2Y6 receptor, which is targeted by this compound 2578, is involved in various physiological processes, including inflammation, immune response, and bone remodeling. Therefore, this compound 2578 has been investigated for its potential therapeutic applications in various diseases, such as autoimmune disorders, osteoporosis, and cancer.
Eigenschaften
IUPAC Name |
3-[5-[(3-methylbutylamino)methyl]furan-2-yl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.ClH/c1-12(2)8-9-18-11-15-6-7-16(21-15)13-4-3-5-14(10-13)17(19)20;/h3-7,10,12,18H,8-9,11H2,1-2H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPRLIFZYRRBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4778825.png)
![methyl 3-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B4778837.png)
![2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4778844.png)

![N'-[(4-biphenylyloxy)acetyl]-3,4-dimethoxybenzohydrazide](/img/structure/B4778855.png)

![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4778873.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B4778879.png)
![3-(4-ethoxyphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4778885.png)
![ethyl 8-ethyl-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B4778891.png)
![4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4778899.png)
![5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4778906.png)
![N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide](/img/structure/B4778927.png)
![3-ethyl-5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4778935.png)